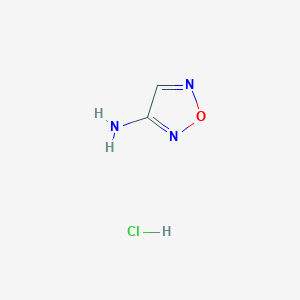
(5-Fluoro-3-nitropyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-3-nitropyridin-2-yl)methanol is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a fluorine atom at the fifth position, a nitro group at the third position, and a hydroxymethyl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-3-nitropyridin-2-yl)methanol typically involves the nitration of 5-fluoro-2-hydroxypyridine followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: 5-Fluoro-2-hydroxypyridine is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Hydroxymethylation: The amino group is converted to a hydroxymethyl group through a series of reactions involving formaldehyde and hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids or acyl chlorides to form esters.
Acylation: The hydroxyl group can undergo acylation reactions with acyl chlorides or acid anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Esterification: Carboxylic acids or acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Esterification: Ester derivatives.
Scientific Research Applications
(5-Fluoro-3-nitropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (5-Fluoro-3-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The hydroxymethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
5-Fluoropyridin-2-amine: Similar in structure but with an amino group instead of a nitro group.
5-Fluoro-2-hydroxypyridine: Lacks the nitro group and hydroxymethyl group.
3-Nitropyridin-2-ol: Similar nitro and hydroxyl groups but lacks the fluorine atom.
Uniqueness: (5-Fluoro-3-nitropyridin-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, while the nitro and hydroxymethyl groups provide versatile sites for chemical modifications.
Properties
Molecular Formula |
C6H5FN2O3 |
|---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
(5-fluoro-3-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5FN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-2,10H,3H2 |
InChI Key |
IJSPIIDATUKHAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


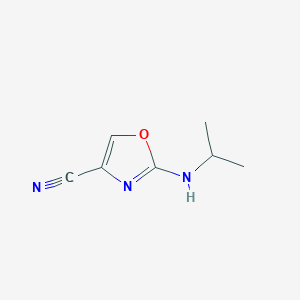
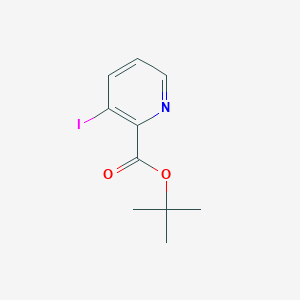

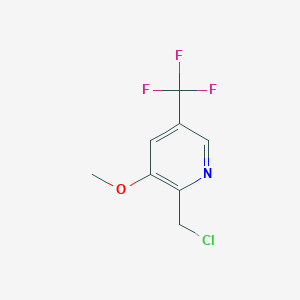
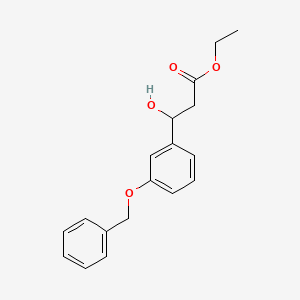
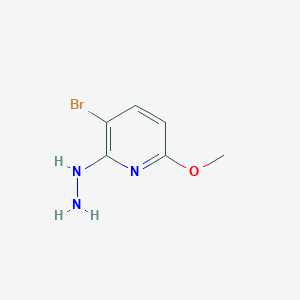
![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)
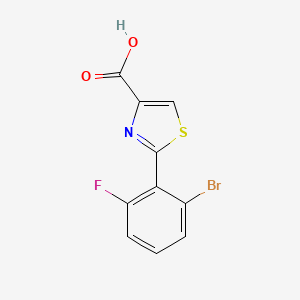
![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)

![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)

